

# Application Note: NVS-VHL720 for the Immunoprecipitation of the VHL-CDO1 Complex

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## Compound of Interest

Compound Name: NVS-VHL720

Cat. No.: B12370099

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

The Von Hippel-Lindau (VHL) protein is a crucial tumor suppressor that functions as the substrate recognition component of the Cullin-2 RING E3 ubiquitin ligase complex.<sup>[1][2][3][4]</sup> This complex targets proteins for ubiquitination and subsequent proteasomal degradation, playing a key role in cellular homeostasis.<sup>[1][2][5]</sup> The most well-characterized substrate of VHL is the alpha subunit of the hypoxia-inducible factor (HIF-1 $\alpha$ ), a master regulator of the cellular response to low oxygen.<sup>[2][4][6]</sup>

Cysteine Dioxygenase 1 (CDO1) is a non-heme iron-containing enzyme that catalyzes the oxidation of L-cysteine to cysteine sulfinic acid.<sup>[7][8][9]</sup> This reaction is a key step in cysteine catabolism, regulating intracellular levels of cysteine and influencing the production of taurine, pyruvate, and sulfate.<sup>[7][8]</sup>

**NVS-VHL720** is a novel peptidomimetic small molecule that functions as a "molecular glue" degrader.<sup>[10][11][12]</sup> It binds to the HIF-1 $\alpha$  binding pocket of VHL and, in doing so, creates a new surface that recruits CDO1 as a neosubstrate to the VHL E3 ligase complex, leading to the selective ubiquitination and degradation of CDO1.<sup>[10][13][14][15]</sup> This tool provides a unique opportunity to study the induced interaction between VHL and CDO1 and to investigate the downstream consequences of CDO1 degradation. This application note provides a detailed protocol for the immunoprecipitation of the endogenous VHL-CDO1 ternary complex from cell lysates using **NVS-VHL720**.

## Principle of the Assay

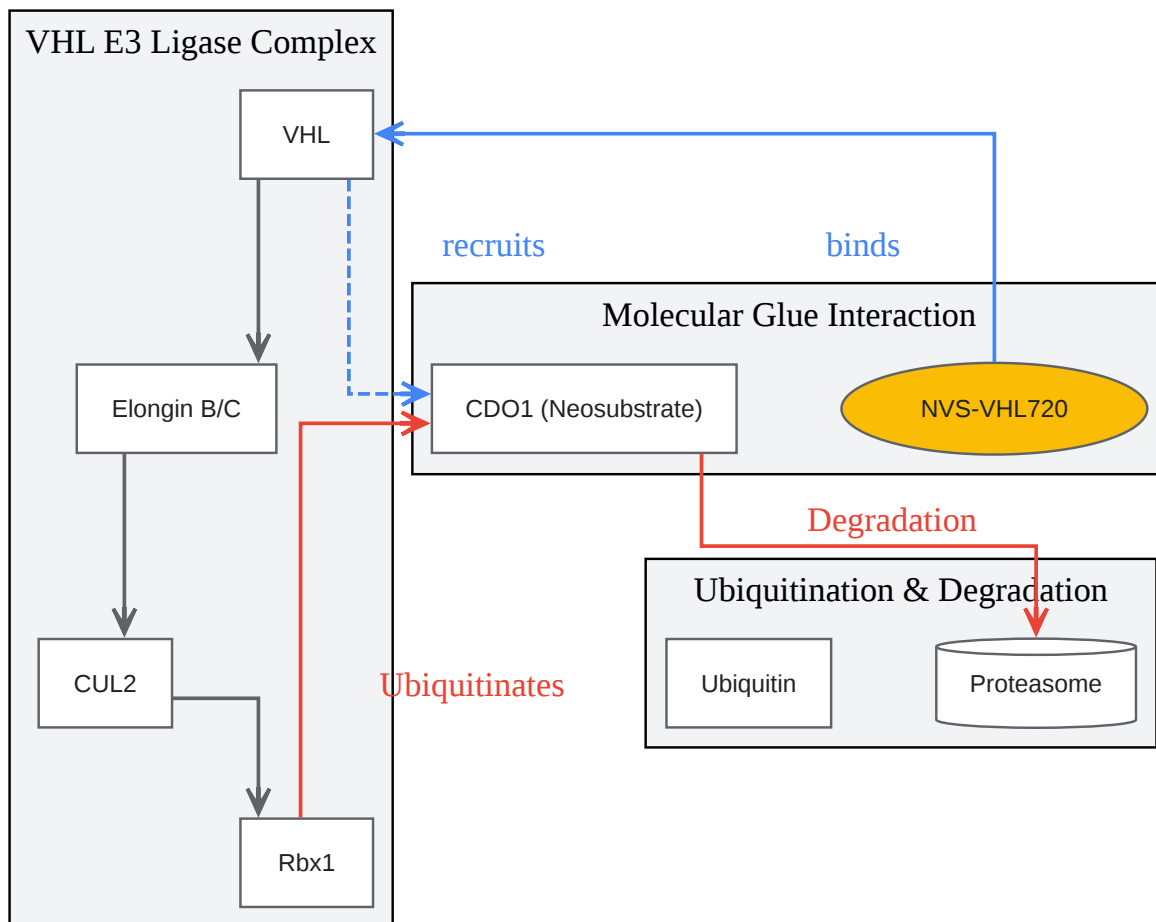
This protocol utilizes the unique property of **NVS-VHL720** to stabilize the interaction between VHL and CDO1. In the absence of the molecular glue, this interaction is not stable. By treating cells with **NVS-VHL720**, a VHL-CDO1 complex is formed and can be captured from cell lysates. A specific antibody targeting the endogenous VHL protein is used to immunoprecipitate VHL and any associated proteins. Because **NVS-VHL720** "glues" CDO1 to VHL, CDO1 is efficiently co-immunoprecipitated. The resulting protein complexes are then analyzed by western blotting to confirm the presence of both VHL and CDO1.

## Data Presentation: NVS-VHL720 Activity

Quantitative data from biochemical and cellular assays characterize the potent activity of **NVS-VHL720**.[\[11\]](#)

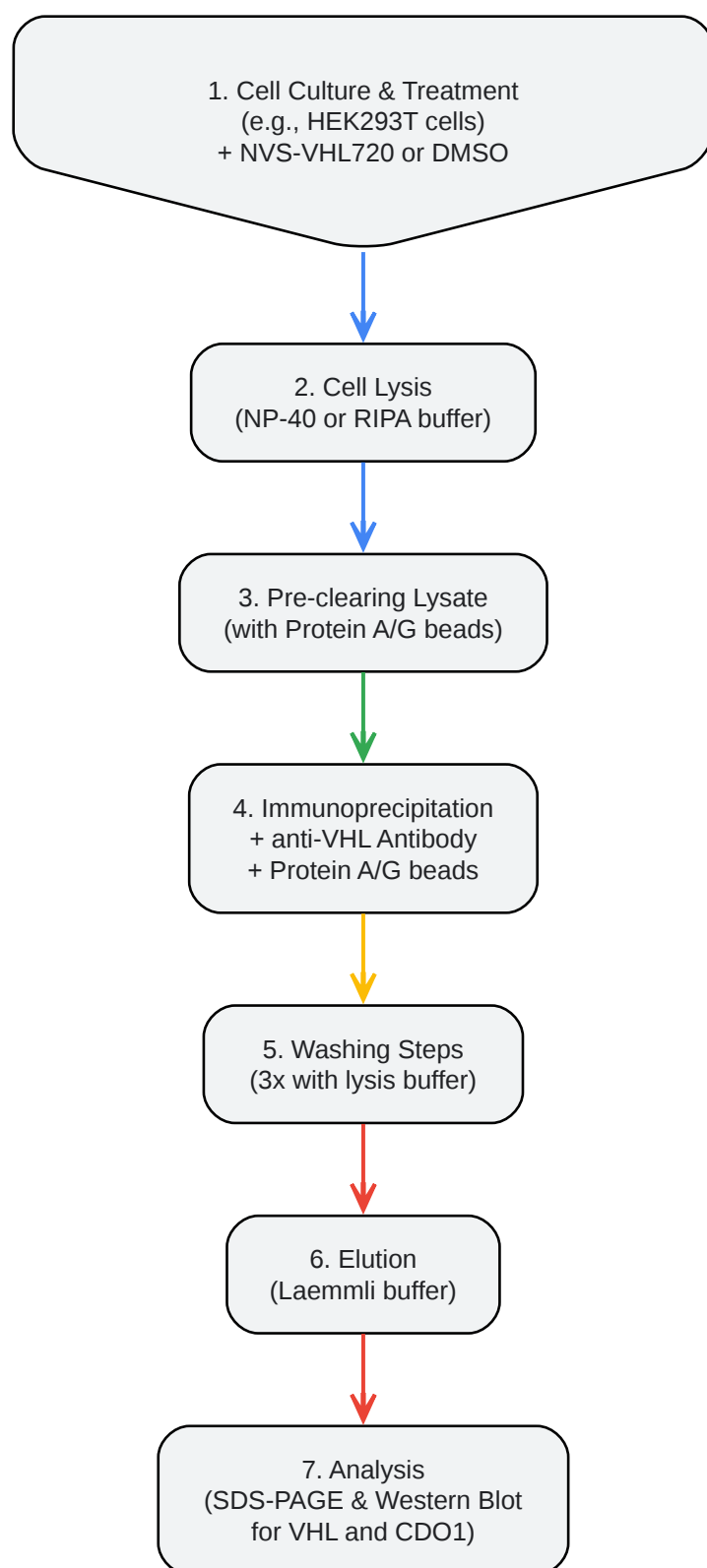
Parameter	Method	Value	Cell Line
VHL Binding Affinity (KD)	Surface Plasmon Resonance (SPR)	72 nM	N/A (Biochemical)
CDO1 Recruitment (AC50)	TR-FRET	71 nM	N/A (Biochemical)
CDO1 Degradation (absDC50)	Cellular Degradation Assay	8 nM	HEK293T
Max CDO1 Degradation	Cellular Degradation Assay	98%	HEK293T

## Visualization of Pathways and Workflows



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Caption: **NVS-VHL720** molecular glue mechanism.



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Caption: Workflow for VHL-CDO1 Co-Immunoprecipitation.

## Experimental Protocols

This protocol is optimized for a 10 cm dish of HEK293T cells cultured to ~80-90% confluency.

- Cell Line: HEK293T cells
- Molecular Glue: **NVS-VHL720** (prepared as a 10 mM stock in DMSO)
- Control: DMSO (vehicle)
- Antibodies:
  - Rabbit anti-VHL antibody (for immunoprecipitation and western blot)
  - Mouse anti-CDO1 antibody (for western blot)
  - Rabbit IgG Isotype Control
  - Goat anti-Rabbit IgG-HRP secondary antibody
  - Goat anti-Mouse IgG-HRP secondary antibody
- Buffers and Reagents:
  - Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
  - Phosphate-Buffered Saline (PBS), ice-cold
  - Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40. Immediately before use, add protease and phosphatase inhibitor cocktails.
  - Wash Buffer: Same as Lysis Buffer.
  - Elution Buffer: 2x Laemmli Sample Buffer
- Beads: Protein A/G Magnetic Beads

### Step 1: Cell Culture and Treatment

- Culture HEK293T cells in a 10 cm dish to 80-90% confluency.
- Prepare two dishes: one for the **NVS-VHL720** treatment and one for the DMSO vehicle control.
- Treat cells with 1  $\mu$ M **NVS-VHL720** or an equivalent volume of DMSO.
- Incubate for 4-6 hours at 37°C. Note: Incubation time can be optimized.

#### Step 2: Cell Lysis

- Aspirate the culture medium and wash the cells twice with 5 mL of ice-cold PBS.
- Add 1 mL of ice-cold Lysis Buffer to the dish.
- Scrape the cells off the dish and transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
- Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube. This is your protein extract.
- Determine the protein concentration using a BCA or Bradford assay. Reserve 50  $\mu$ g of lysate for the "Input" control.

#### Step 3: Immunoprecipitation

- Dilute the remaining lysate to a final concentration of 1 mg/mL with Lysis Buffer. Use 1 mg of total protein per IP reaction.
- To the 1 mg of lysate, add 2-4  $\mu$ g of Rabbit anti-VHL antibody (or Rabbit IgG for a negative control).
- Incubate with gentle rotation for 4 hours to overnight at 4°C.

- Add 30  $\mu$ L of a 50% slurry of Protein A/G magnetic beads to the lysate-antibody mixture.
- Incubate with gentle rotation for an additional 1-2 hours at 4°C.

#### Step 4: Washing

- Place the tube on a magnetic rack to capture the beads. Carefully aspirate and discard the supernatant.
- Remove the tube from the rack and add 1 mL of ice-cold Wash Buffer. Resuspend the beads by gentle pipetting.
- Repeat this wash step two more times for a total of three washes. Ensure all supernatant is removed after the final wash without disturbing the beads.

#### Step 5: Elution

- After the final wash, add 40  $\mu$ L of 2x Laemmli Sample Buffer to the beads.
- Vortex briefly and heat the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
- Place the tube on the magnetic rack and carefully collect the supernatant containing the eluted proteins.

#### Step 6: Western Blot Analysis

- Load the eluted samples (IP: VHL and IP: IgG) and the reserved "Input" sample onto an SDS-PAGE gel.
- Perform electrophoresis to separate the proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies (anti-VHL and anti-CDO1) overnight at 4°C.

- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
- Input Lane: Both VHL and CDO1 bands should be visible for both DMSO and **NVS-VHL720** treated samples.
- IgG IP Lane: No significant bands for VHL or CDO1 should be detected.
- VHL IP (DMSO): A strong band for VHL should be present. The band for CDO1 should be absent or very faint, indicating no stable interaction without the molecular glue.
- VHL IP (**NVS-VHL720**): Strong bands for both VHL and CDO1 should be detected, confirming that **NVS-VHL720** successfully induced the formation of a stable, immunoprecipitable complex.

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